4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-ethyl-1-methylpiperazine
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Description
The compound is a complex organic molecule with several functional groups. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs. The presence of the 2,5-dimethoxyphenyl group suggests that this compound might have interesting biological activities, as this group is found in several psychoactive substances .
Molecular Structure Analysis
Again, without specific information, I can only provide a general analysis. The compound likely has a fairly rigid structure due to the presence of the piperazine ring. The 2,5-dimethoxyphenyl group is likely to be planar, and may participate in pi-pi stacking interactions .Chemical Reactions Analysis
The compound contains several functional groups that could potentially react under the right conditions. For example, the piperazine ring could potentially be alkylated, and the phenyl ring could potentially undergo electrophilic aromatic substitution .Future Directions
The study of piperazine derivatives is a very active field of research, with potential applications in a wide range of areas, including medicinal chemistry, materials science, and synthetic methodology . This particular compound, with its combination of a piperazine ring and a 2,5-dimethoxyphenyl group, could potentially have interesting biological activities and might be a worthwhile subject for future study.
Properties
IUPAC Name |
2-(2,5-dimethoxyphenyl)-4-[(3-ethyl-4-methylpiperazin-1-yl)methyl]-5-methyl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c1-6-15-12-23(10-9-22(15)3)13-18-14(2)26-20(21-18)17-11-16(24-4)7-8-19(17)25-5/h7-8,11,15H,6,9-10,12-13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXXBEKQESVMFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCN1C)CC2=C(OC(=N2)C3=C(C=CC(=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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